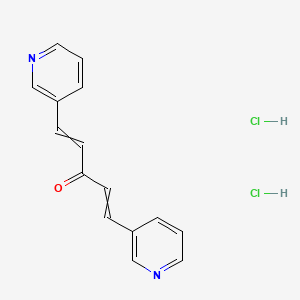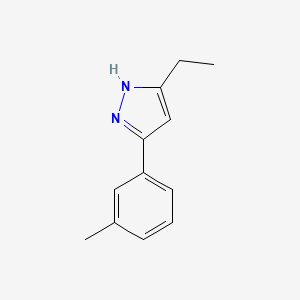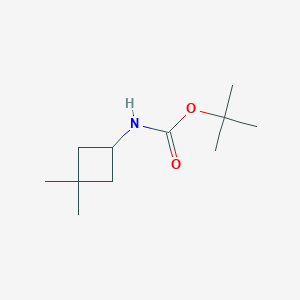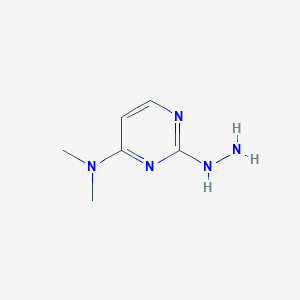
1,5-Dipyridin-3-ylpenta-1,4-dien-3-one;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one;dihydrochloride is a compound that belongs to the class of diarylpentadienones. This compound is characterized by the presence of two pyridine rings attached to a pentadienone backbone. The dihydrochloride form indicates that the compound is in its salt form, which can enhance its solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one typically involves an aldol condensation reaction. This reaction is carried out by reacting pyridine-3-carbaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is usually performed in an ethanol-water mixture at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
For industrial production, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the process. The final product is often obtained as a dihydrochloride salt to improve its handling and storage properties.
Análisis De Reacciones Químicas
Types of Reactions
(1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Pyridine carboxylic acids.
Reduction: Pyridine alcohols.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, this compound is studied for its potential pharmacological properties. It has been investigated for its anti-inflammatory and anticancer activities. The presence of pyridine rings in its structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, (1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of (1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites. It can also interact with receptors on cell surfaces, modulating signal transduction pathways. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one: This compound has phenyl rings instead of pyridine rings and is known for its use in organic synthesis and material science.
(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one:
Uniqueness
The presence of pyridine rings in (1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one imparts unique chemical and biological properties
Propiedades
Fórmula molecular |
C15H14Cl2N2O |
|---|---|
Peso molecular |
309.2 g/mol |
Nombre IUPAC |
1,5-dipyridin-3-ylpenta-1,4-dien-3-one;dihydrochloride |
InChI |
InChI=1S/C15H12N2O.2ClH/c18-15(7-5-13-3-1-9-16-11-13)8-6-14-4-2-10-17-12-14;;/h1-12H;2*1H |
Clave InChI |
PTICSGFTFHUXII-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C=CC(=O)C=CC2=CN=CC=C2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13885198.png)


![sodium (6R,7R)-7-[2-(3,5-dichloro-4-oxo-1,4-dihydropyridin-1-yl)acetamido]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13885221.png)
